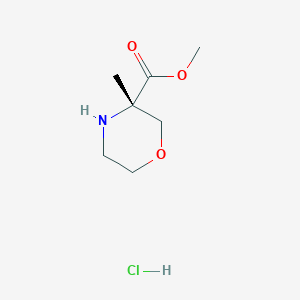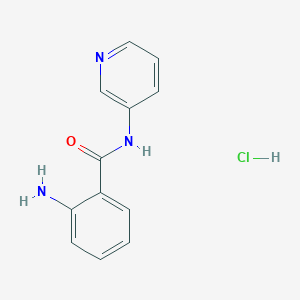
N-(pyridin-4-yl)carbamoyl chloride hydrochloride
概要
説明
N-(pyridin-4-yl)carbamoyl chloride hydrochloride is a chemical compound with the molecular formula C6H6Cl2N2O. It is a derivative of pyridine, a nitrogen-containing heterocyclic compound. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-4-yl)carbamoyl chloride hydrochloride typically involves the reaction of pyridine-4-carboxylic acid with thionyl chloride to form pyridine-4-carbonyl chloride. This intermediate is then reacted with ammonia or an amine to produce N-(pyridin-4-yl)carbamoyl chloride, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-(pyridin-4-yl)carbamoyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form pyridine-4-carboxamide and hydrochloric acid.
Condensation Reactions: It can react with amines to form urea derivatives.
Common Reagents and Conditions
Thionyl Chloride: Used in the initial step to convert pyridine-4-carboxylic acid to pyridine-4-carbonyl chloride.
Ammonia or Amines: React with pyridine-4-carbonyl chloride to form N-(pyridin-4-yl)carbamoyl chloride.
Hydrochloric Acid: Used to convert the carbamoyl chloride to its hydrochloride salt.
Major Products Formed
Pyridine-4-carboxamide: Formed during hydrolysis.
Urea Derivatives: Formed during condensation reactions with amines.
科学的研究の応用
N-(pyridin-4-yl)carbamoyl chloride hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and urea derivatives.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of N-(pyridin-4-yl)carbamoyl chloride hydrochloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group. This allows it to react with nucleophiles, such as amines, to form stable amide or urea bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
Similar Compounds
Pyridine-4-carboxylic Acid: A precursor in the synthesis of N-(pyridin-4-yl)carbamoyl chloride hydrochloride.
Pyridine-4-carbonyl Chloride: An intermediate in the synthesis process.
N-(pyridin-4-yl)carboxamide: A hydrolysis product of this compound.
Uniqueness
This compound is unique due to its ability to form stable amide and urea bonds, making it a valuable reagent in organic synthesis. Its reactivity and versatility in forming various derivatives highlight its importance in scientific research and industrial applications.
特性
IUPAC Name |
N-pyridin-4-ylcarbamoyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O.ClH/c7-6(10)9-5-1-3-8-4-2-5;/h1-4H,(H,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWWBUTZSZBDDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443981-56-3 | |
| Record name | Carbamic chloride, N-4-pyridinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443981-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate](/img/structure/B1652384.png)
![(4',4'-Dimethyl-3',4'-dihydro-2'h-spiro[cyclopropane-1,1'-naphthalen]-2-yl)methanamine](/img/structure/B1652387.png)



![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B1652392.png)

![2-butyl-8-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B1652395.png)






